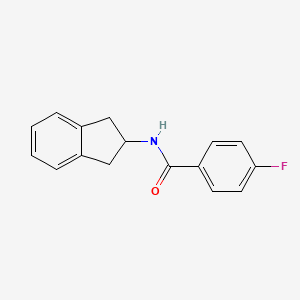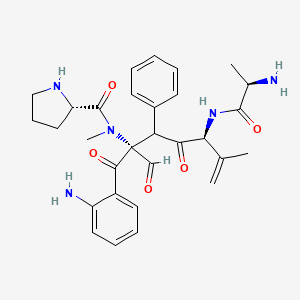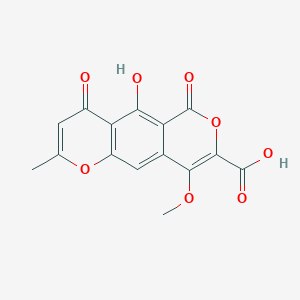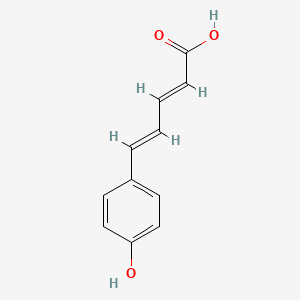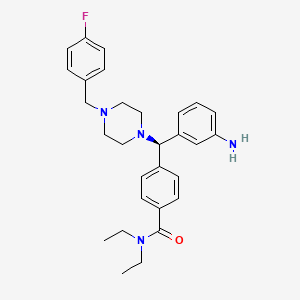
Benzamide, 4-((R)-(3-aminophenyl)(4-((4-fluorophenyl)methyl)-1-piperazinyl)methyl)-N,N-diethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AZD-2327 is a highly potent and selective agonist of the δ-opioid receptor. AZD2327 binds with sub-nanomolar affinity to the human opioid receptor (K(i) = 0.49 and 0.75 nM at the C27 and F27 isoforms, respectively) and is highly selective (>1000-fold) over the human μ- and κ-opioid receptor subtypes as well as >130 other receptors and channels. In functional assays, AZD2327 shows full agonism at human δ-opioid receptors ([(35)S]GTPγ EC(50) = 24 and 9.2 nM at C27 and F27 isoforms, respectively) and also at the rat and mouse δ-opioid receptors.
Aplicaciones Científicas De Investigación
Synthesis and Alzheimer's Disease Applications
A study by Hussain et al. (2016) discussed the synthesis of a new series of benzamides as potential therapeutic agents for Alzheimer's disease. The inhibition activity against butyrylcholinesterase enzyme was explored, showing promising IC50 values, suggesting a potential therapeutic effect for Alzheimer's disease (Hussain et al., 2016).
Serotonin Receptor Studies and Alzheimer's Disease
Kepe et al. (2006) utilized a selective serotonin 1A (5-HT(1A)) molecular imaging probe in PET imaging to study the receptor densities in the living brains of Alzheimer's disease patients. This study highlighted the potential role of serotonin receptors in Alzheimer's disease, providing insights into the molecular interactions in the brain (Kepe et al., 2006).
Nonaqueous Capillary Electrophoresis Applications
Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for benzamides and related substances. This method holds potential for quality control in the pharmaceutical industry, demonstrating the versatility of benzamide compounds in analytical chemistry (Ye et al., 2012).
Histone Deacetylase Inhibition and Cancer Therapy
Zhou et al. (2008) described the synthesis and biological evaluation of a benzamide derivative as a histone deacetylase (HDAC) inhibitor with potential anticancer applications. The compound showed promise in blocking cancer cell proliferation and inducing apoptosis, underlining the therapeutic potential of benzamides in cancer treatment (Zhou et al., 2008).
Propiedades
Número CAS |
875647-81-7 |
|---|---|
Nombre del producto |
Benzamide, 4-((R)-(3-aminophenyl)(4-((4-fluorophenyl)methyl)-1-piperazinyl)methyl)-N,N-diethyl- |
Fórmula molecular |
C29H35FN4O |
Peso molecular |
474.6 g/mol |
Nombre IUPAC |
4-[(R)-(3-aminophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-N,N-diethylbenzamide |
InChI |
InChI=1S/C29H35FN4O/c1-3-33(4-2)29(35)24-12-10-23(11-13-24)28(25-6-5-7-27(31)20-25)34-18-16-32(17-19-34)21-22-8-14-26(30)15-9-22/h5-15,20,28H,3-4,16-19,21,31H2,1-2H3/t28-/m1/s1 |
Clave InChI |
XGFLMBBZEPJGHY-MUUNZHRXSA-N |
SMILES isomérico |
CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC(=CC=C2)N)N3CCN(CC3)CC4=CC=C(C=C4)F |
SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)N)N3CCN(CC3)CC4=CC=C(C=C4)F |
SMILES canónico |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)N)N3CCN(CC3)CC4=CC=C(C=C4)F |
Apariencia |
Solid powder |
Pictogramas |
Acute Toxic; Health Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
4-((3-aminophenyl)(4-(4-fluorobenzyl)piperazin-1-yl)methyl)-N,N-diethylbenzamide AZD 2327 AZD-2327 AZD2327 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



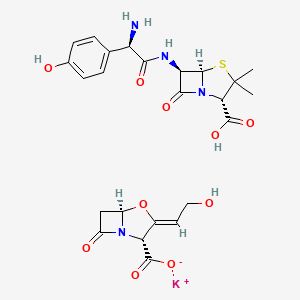
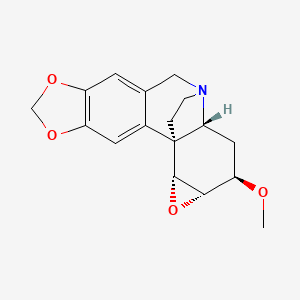
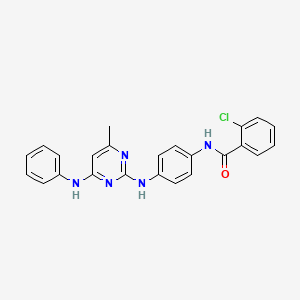
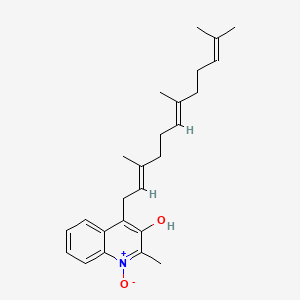
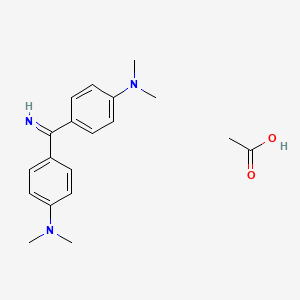
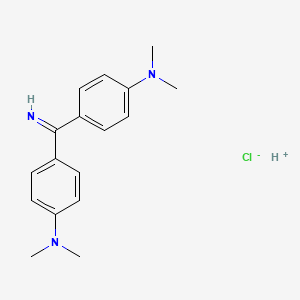
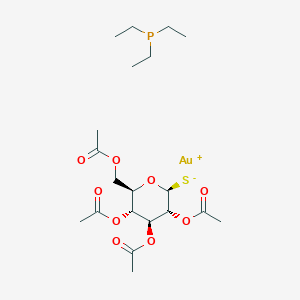
![3-[[2-[4-Phenyl-3-(trifluoromethyl)phenyl]-1-benzothiophen-5-yl]methylamino]propanoic acid](/img/structure/B1666138.png)
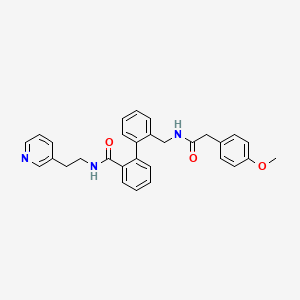
![1-(2-Carboxyphenyl)-7-chloro-6-[(2-chloro-4,6-difluorophenyl)amino]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1666143.png)
